molecular formula C38H45N5O11 B2873388 Boc-Phe-(Alloc)Lys-PAB-PNP CAS No. 1160844-44-9

Boc-Phe-(Alloc)Lys-PAB-PNP

Cat. No.: B2873388
CAS No.: 1160844-44-9
M. Wt: 747.802
InChI Key: MFAQUWFCFIPYES-ACHIHNKUSA-N
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Mechanism of Action

Target of Action

Boc-Phe-(Alloc)Lys-PAB-PNP is primarily used as a cleavable linker for antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Mode of Action

The mode of action of this compound involves its role as a cleavable linker . As a linker, it connects the antibody with the cytotoxic drug and releases the drug in the target cell after internalization . The cleavable nature of the linker allows for the controlled release of the cytotoxic drug, thereby enhancing the specificity of the therapy and reducing systemic toxicity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the mechanism of action of the cytotoxic drug that is released when the linker is cleaved . The specific pathways affected would depend on the nature of the cytotoxic drug attached to the linker .

Pharmacokinetics

The pharmacokinetics of this compound, like other ADC linkers, would be influenced by several factors including the properties of the antibody, the linker, and the drug . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would impact its bioavailability . .

Result of Action

The result of the action of this compound is the targeted delivery of the cytotoxic drug to cancer cells, leading to their destruction . By releasing the drug specifically in the target cells, it enhances the efficacy of the therapy and reduces side effects .

Action Environment

The action environment can influence the stability, efficacy, and action of this compound . Factors such as pH, temperature, and the presence of specific enzymes can affect the cleavage of the linker and the release of the drug . The tumor microenvironment, characterized by factors such as hypoxia, low pH, and high levels of certain enzymes, can also influence the action of ADCs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-(Alloc)Lys-PAB-PNP involves multiple steps, starting with the protection of amino and carboxyl groups to prevent unwanted reactions. The key steps include:

    Protection of the amino group: The amino group of lysine is protected using a tert-butyloxycarbonyl (Boc) group.

    Protection of the carboxyl group: The carboxyl group of phenylalanine is protected using an allyloxycarbonyl (Alloc) group.

    Coupling reactions: The protected amino acids are coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Introduction of the p-aminobenzyl (PAB) group: The PAB group is introduced through a nucleophilic substitution reaction.

    Formation of the p-nitrophenyl (PNP) carbonate: The final step involves the formation of the PNP carbonate by reacting the intermediate with p-nitrophenyl chloroformate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-(Alloc)Lys-PAB-PNP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Removal of Boc and Alloc groups, yielding free amino acids.

    Substitution: Formation of various derivatives depending on the nucleophile used.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives

Scientific Research Applications

Boc-Phe-(Alloc)Lys-PAB-PNP is widely used in scientific research, particularly in the following areas:

    Chemistry: As a cleavable linker in the synthesis of complex molecules and peptides.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: In the production of specialized pharmaceuticals and bioconjugates .

Comparison with Similar Compounds

Boc-Phe-(Alloc)Lys-PAB-PNP is unique due to its specific structure and cleavable properties. Similar compounds include:

These compounds share similar applications but differ in their protecting groups and leaving groups, which can affect their reactivity and stability.

Properties

IUPAC Name

[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H45N5O11/c1-5-23-51-35(46)40-22-10-9-13-32(33(39)44)42(34(45)31(24-26-11-7-6-8-12-26)41-36(47)54-38(2,3)4)28-16-14-27(15-17-28)25-52-37(48)53-30-20-18-29(19-21-30)43(49)50/h5-8,11-12,14-21,31-32H,1,9-10,13,22-25H2,2-4H3,(H2,39,44)(H,40,46)(H,41,47)/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWAEVQMHYNGJL-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H45N5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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